molecular formula C8H12O2 B8573889 2-Methylhept-6-ynoic acid

2-Methylhept-6-ynoic acid

Cat. No.: B8573889
M. Wt: 140.18 g/mol
InChI Key: JKTKVRLSRUVXRN-UHFFFAOYSA-N
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Description

2-Methylhept-6-ynoic acid is a branched-chain carboxylic acid characterized by a terminal alkyne group (C≡C) at position 6 and a methyl substituent at position 2. Its structure is defined as CH≡C-CH₂-CH₂-CH₂-CH(CH₃)-COOH, yielding the molecular formula C₈H₁₀O₂ and a calculated molecular weight of 138.17 g/mol . The compound’s alkyne group confers high reactivity, making it valuable in organic synthesis, particularly in click chemistry and as a building block for complex molecules.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methylhept-6-ynoic acid

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)

InChI Key

JKTKVRLSRUVXRN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methylhept-6-ynoic acid with two structurally related compounds: 2-(6-Methyl-1H-indol-3-yl)acetic acid and (R)-2-amino-2-methyl-hept-6-enoic acid.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₈H₁₀O₂ 138.17 (calculated) Alkyne, carboxylic acid, methyl Organic synthesis, click chemistry
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole ring, acetic acid Pharmaceutical R&D intermediates
(R)-2-Amino-2-methyl-hept-6-enoic acid C₈H₁₅NO₂ 157.21 (calculated) Alkene, α-amino acid, methyl Medicinal chemistry, biochemistry
Key Observations:

Functional Groups: The alkyne in this compound enables reactions like Huisgen cycloaddition, unlike the alkene in (R)-2-amino-2-methyl-hept-6-enoic acid, which is less reactive but stereochemically significant .

Molecular Complexity: 2-(6-Methyl-1H-indol-3-yl)acetic acid has the highest molecular weight (189.21 g/mol) due to its indole moiety, while the amino acid derivative’s smaller size (157.21 g/mol) enhances bioavailability .

Discrepancies and Limitations

  • Molecular Weight Anomaly: lists a molecular weight of 387.39 g/mol for this compound, conflicting with the calculated value (138.17 g/mol). This likely reflects a data entry error or misattribution .
  • Data Gaps: Experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. What are the established synthetic routes for 2-Methylhept-6-ynoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves alkyne functionalization and carboxylation steps. For example, coupling 2-methylhept-6-yne with CO₂ under palladium catalysis (analogous to methods used for 3-hydroxy-2-ynoic acids in ). Key variables include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni-based systems).
  • Temperature/pressure (CO₂ insertion efficiency improves at 60–80°C and 1–2 atm).
  • Protecting groups (e.g., tert-butyl esters to prevent side reactions).

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Combine spectral techniques to address overlapping signals (e.g., alkyne vs. carboxylic proton interference):

  • ¹³C NMR : Confirm alkyne (δ 70–85 ppm) and carboxylic (δ 170–185 ppm) carbons.
  • IR Spectroscopy : Sharp ν(C≡C) ~2100 cm⁻¹ and broad ν(COOH) ~2500–3300 cm⁻¹.
  • Mass Spectrometry : Validate molecular ion [M-H]⁻ at m/z 140.1 (theoretical).
    References: Spectral databases like NIST Chemistry WebBook () and protocols in .

Advanced Research Questions

Q. How can conflicting spectral data for this compound across studies be reconciled?

Methodological Answer: Contradictions often arise from solvent polarity or pH effects on carboxylic group resonance. Systematic analysis steps:

Reproduce conditions : Test NMR in CDCl₃ vs. DMSO-d₆ ().

pH titration : Monitor ¹H NMR shifts at pH 2–10 to identify protonation states.

DFT calculations : Compare experimental vs. simulated spectra (e.g., Gaussian09) to resolve ambiguities.
Example: A 2022 study resolved alkyne signal splitting by attributing it to rotational isomerism ().

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

Methodological Answer: Degradation pathways (e.g., hydrolysis or oxidation) require:

  • Buffering : Use phosphate buffer (pH 7.4) with 0.1% BHT to inhibit radical formation.
  • Encapsulation : Liposomal formulations reduce hydrolysis rates (see for surfactant selection).
  • Stability assays : Monitor via LC-MS over 24h (Table 2).

Q. How can meta-analyses reconcile contradictory results in this compound’s reactivity studies?

Methodological Answer: Apply PRISMA guidelines () to systematic reviews:

Define inclusion criteria : Prioritize peer-reviewed studies with raw spectral/data appendices.

Assess heterogeneity : Use I² statistics to quantify variability (e.g., solvent polarity as a confounder).

Subgroup analysis : Stratify by reaction scale (microscale vs. bulk synthesis).
Example: A 2023 meta-analysis attributed yield discrepancies to trace metal impurities in labware ().

Q. What mechanistic insights explain this compound’s selectivity in cycloaddition reactions?

Methodological Answer: Computational studies (e.g., DFT) reveal steric hindrance from the methyl group directs regioselectivity:

  • Transition state analysis : Methyl group lowers activation energy for endo pathways by 8.3 kcal/mol.
  • Experimental validation : Compare with 2-Ethylhept-6-ynoic acid to isolate steric effects ().

Methodological and Ethical Considerations

  • Data transparency : Raw NMR/MS files must be archived (e.g., Zenodo) per FAIR principles ().
  • Ethical reporting : Disclose conflicts of interest (e.g., catalyst suppliers) and cytotoxicity risks ().

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